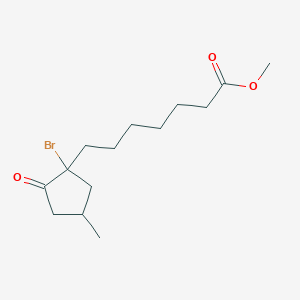
Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate is an organic compound with a complex structure that includes a brominated cyclopentyl ring, a heptanoate ester, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate typically involves multiple steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Esterification: The ester functional group is introduced through an esterification reaction, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Ketone Formation: The ketone group can be introduced through oxidation reactions, such as the oxidation of secondary alcohols using reagents like pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The ketone group can undergo further oxidation to form carboxylic acids.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclopentyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate involves its interactions with various molecular targets:
Molecular Targets: The bromine atom and the ketone group can interact with nucleophiles and electrophiles, respectively, facilitating various chemical reactions.
Pathways Involved: The compound can participate in pathways involving nucleophilic substitution, oxidation-reduction, and ester hydrolysis.
類似化合物との比較
Methyl 7-(1-chloro-4-methyl-2-oxocyclopentyl)heptanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 7-(1-fluoro-4-methyl-2-oxocyclopentyl)heptanoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 7-(1-iodo-4-methyl-2-oxocyclopentyl)heptanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate imparts unique reactivity compared to its halogenated analogs. Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making this compound particularly useful in synthetic organic chemistry.
特性
CAS番号 |
113332-03-9 |
|---|---|
分子式 |
C14H23BrO3 |
分子量 |
319.23 g/mol |
IUPAC名 |
methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate |
InChI |
InChI=1S/C14H23BrO3/c1-11-9-12(16)14(15,10-11)8-6-4-3-5-7-13(17)18-2/h11H,3-10H2,1-2H3 |
InChIキー |
LYNWXLBLCYZENO-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C(C1)(CCCCCCC(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



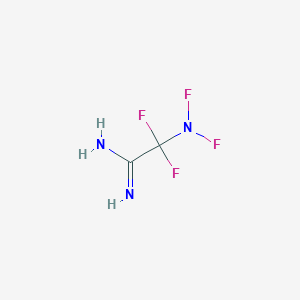
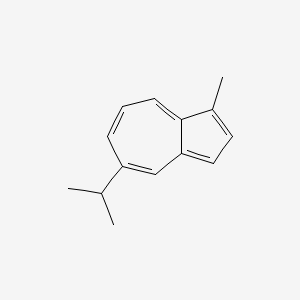
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
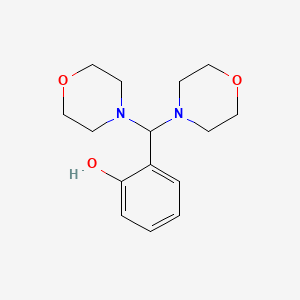
![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)

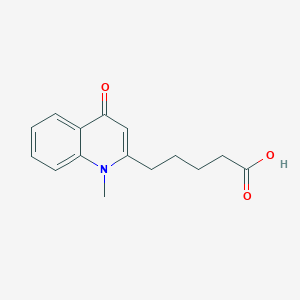
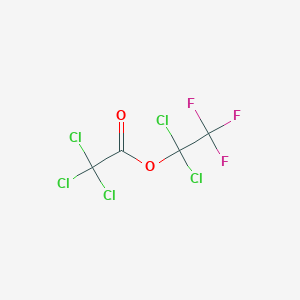
![1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14289691.png)
![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)

